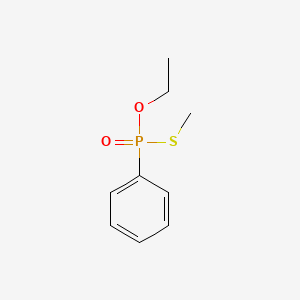
(Trimethylsilyl)methyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethylsilyl)methyl phosphorodichloridate is a chemical compound that features a trimethylsilyl group attached to a methyl phosphorodichloridate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of phosphorylating agents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)methyl phosphorodichloridate can be synthesized by reacting methyl phosphorodichloridate with trimethylsilyl bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Trimethylsilyl)methyl phosphorodichloridate undergoes various chemical reactions, including substitution reactions. It is particularly useful as a phosphorylating agent in the synthesis of S,S-dialkyl phosphorodithioates .
Common Reagents and Conditions: Common reagents used in reactions with this compound include trimethylsilyl bromide and other silylating agents. The reactions often require controlled environments to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound include various phosphorylated compounds, such as S,S-dialkyl phosphorodithioates .
Applications De Recherche Scientifique
(Trimethylsilyl)methyl phosphorodichloridate has several applications in scientific research:
Biology: While specific biological applications are less documented, its role in synthesizing phosphorylated compounds can be relevant in biochemical studies.
Mécanisme D'action
The mechanism of action for (trimethylsilyl)methyl phosphorodichloridate primarily involves its role as a phosphorylating agent. The trimethylsilyl group provides steric protection, allowing the phosphorodichloridate moiety to react selectively with target molecules. This selective reactivity is crucial for the formation of desired phosphorylated products .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar purposes in derivatization reactions.
Uniqueness: (Trimethylsilyl)methyl phosphorodichloridate is unique due to its dual functionality, combining the properties of a silylating agent with those of a phosphorylating agent. This dual functionality allows it to participate in a broader range of chemical reactions compared to other silylating agents .
Propriétés
Numéro CAS |
56964-58-0 |
|---|---|
Formule moléculaire |
C4H11Cl2O2PSi |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
dichlorophosphoryloxymethyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Cl2O2PSi/c1-10(2,3)4-8-9(5,6)7/h4H2,1-3H3 |
Clé InChI |
GYFCCSPUCUKUKW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



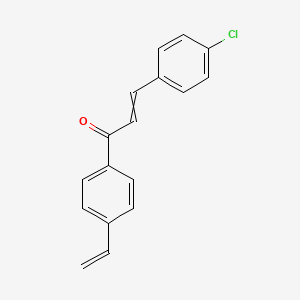
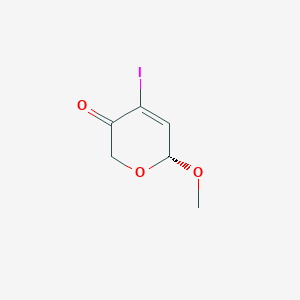
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
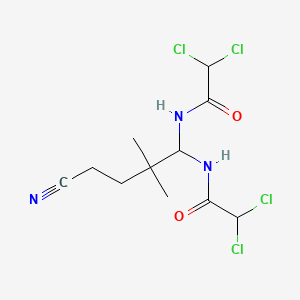


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
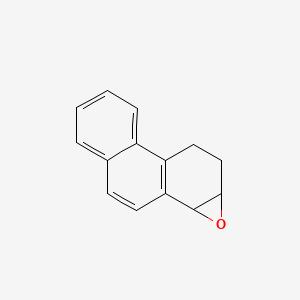
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
